molecular formula C17H16N2O4S B2589436 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(o-tolyl)propanamide CAS No. 899757-28-9

3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(o-tolyl)propanamide

Cat. No.: B2589436
CAS No.: 899757-28-9
M. Wt: 344.39
InChI Key: CEZHSCBQFMWEGH-UHFFFAOYSA-N
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Description

3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(o-tolyl)propanamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of isothiazolones, which are characterized by a sulfur-nitrogen heterocycle. The presence of the dioxido and oxo groups in the benzo[d]isothiazolone ring imparts distinctive chemical properties, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(o-tolyl)propanamide typically involves multi-step organic reactions One common method starts with the preparation of the benzo[d]isothiazolone core, which can be synthesized through the cyclization of o-aminothiophenol with carbonyl compounds under oxidative conditions

The final step involves the acylation of the benzo[d]isothiazolone derivative with o-tolylpropanoic acid chloride in the presence of a base like triethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

For industrial-scale production, the synthesis is optimized to enhance yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation to introduce additional oxygen functionalities, potentially altering its reactivity and biological activity.

    Reduction: Reduction reactions can be used to modify the dioxido groups, leading to the formation of different isothiazolone derivatives.

    Substitution: The aromatic ring and the amide group can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Triethylamine, sodium hydroxide.

    Solvents: Dichloromethane, acetonitrile, ethanol.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfone derivatives, while reduction might yield sulfoxides or thiols.

Scientific Research Applications

Chemistry

In synthetic chemistry, 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(o-tolyl)propanamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

The compound has shown promise in biological studies due to its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development. Researchers are investigating its mechanism of action, which involves the inhibition of key enzymes and disruption of cellular processes.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism by which 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(o-tolyl)propanamide exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The dioxido and oxo groups play a crucial role in binding to active sites, leading to the inhibition of enzymatic activity. This can result in the disruption of metabolic pathways and cellular functions, contributing to its antimicrobial and anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-phenylpropanamide
  • 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(p-tolyl)propanamide
  • 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(m-tolyl)propanamide

Uniqueness

Compared to its analogs, 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(o-tolyl)propanamide exhibits unique reactivity due to the ortho-substitution on the tolyl group. This structural feature can influence its binding affinity and specificity towards biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(2-methylphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-12-6-2-4-8-14(12)18-16(20)10-11-19-17(21)13-7-3-5-9-15(13)24(19,22)23/h2-9H,10-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEZHSCBQFMWEGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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